![molecular formula C11H19NO4 B2640768 tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1228676-24-1](/img/structure/B2640768.png)
tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
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Description
Tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Characterization
- Synthesis Techniques : Research has detailed the synthesis of cyclic amino acid esters and chiral cyclic amino acid esters, utilizing intramolecular lactonization reactions. These processes are significant for the development of various pharmaceuticals and research chemicals (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014) (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
- Molecular Structure : Single crystal X-ray diffraction analysis has been used to determine the precise structure of these compounds, revealing their monoclinic and orthorhombic space groups, which is crucial for understanding their chemical behavior and potential applications (Moriguchi et al., 2014).
Potential Applications in Synthesis
- Intermediates for Alkaloid Synthesis : Studies have described the use of similar compounds as intermediates in the enantioselective synthesis of potent CCR2 antagonists, showcasing their importance in the development of therapeutics (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, Cherney, 2009).
- Chemical Transformations : Research has also explored their reactivity, such as O- versus N-methanesulphonylation, offering insights into their versatile roles in chemical synthesis (Stoodley, Whiting, 1984).
Structural and Conformational Studies
- Conformational Analysis : NMR studies have contributed to understanding the conformational differences in related bicyclic oxazepane-type intermediates, which is vital for predicting their reactivity and interaction with biological targets (Glaser, Tarrant, Bremner, 1997).
Advanced Organic Synthesis
- Synthesis of Complex Structures : The research demonstrates how these compounds serve as key intermediates in the synthesis of complex structures, such as cedranoid sesquiterpenes and potential metabolites for brain imaging agents, highlighting their significance in advanced organic synthesis and pharmaceutical research (Yates, Grewal, Hayes, Sawyer, 1988) (Andersen, Wang, Thompson, Neumeyer, 1997).
properties
IUPAC Name |
tert-butyl (1R,5R)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUKOAKUOOGHRT-ZAZKALAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CO[C@H](C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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